1-(2-Chlorophenyl)cyclobutanamine
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Overview
Description
1-(2-Chlorophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12ClN It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl magnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps like the preparation of intermediates, purification, and final product isolation under controlled conditions to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy substituted cyclobutanamines.
Scientific Research Applications
1-(2-Chlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)cyclobutan-1-amine: A closely related compound with similar structural features.
Cyclobutanamine: The parent compound without the 2-chlorophenyl substitution.
2-(2-Chlorophenyl)cyclobutan-1-amine: Another isomer with the chlorine atom positioned differently on the phenyl ring.
Uniqueness
1-(2-Chlorophenyl)cyclobutanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,12H2 |
InChI Key |
BUQNXOFUXDRKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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